molecular formula C6H3F7O B15046705 Heptafluoro-3-methoxycyclopentene

Heptafluoro-3-methoxycyclopentene

Cat. No.: B15046705
M. Wt: 224.08 g/mol
InChI Key: KRJONBPWLXLTCB-UHFFFAOYSA-N
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Description

Heptafluoro-3-methoxycyclopentene is a fluorinated organic compound characterized by its unique structure, which includes a cyclopentene ring substituted with seven fluorine atoms and a methoxy group

Properties

Molecular Formula

C6H3F7O

Molecular Weight

224.08 g/mol

IUPAC Name

1,2,3,3,4,4,5-heptafluoro-5-methoxycyclopentene

InChI

InChI=1S/C6H3F7O/c1-14-5(11)3(8)2(7)4(9,10)6(5,12)13/h1H3

InChI Key

KRJONBPWLXLTCB-UHFFFAOYSA-N

Canonical SMILES

COC1(C(=C(C(C1(F)F)(F)F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptafluoro-3-methoxycyclopentene can be synthesized through the reaction of octafluorocyclopentene with methanol in the presence of a base such as potassium hydroxide. The reaction typically yields this compound as the major product along with minor by-products .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the fluorination of cyclopentene derivatives followed by methoxylation. The process requires careful control of reaction conditions to ensure high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

Heptafluoro-3-methoxycyclopentene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with electrophiles and nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while addition reactions can produce halogenated or aminated cyclopentene compounds.

Scientific Research Applications

Heptafluoro-3-methoxycyclopentene has several applications in scientific research:

Mechanism of Action

The mechanism by which heptafluoro-3-methoxycyclopentene exerts its effects is primarily through its interactions with other molecules via its fluorinated and methoxy functional groups. These interactions can influence the reactivity and stability of the compound in various chemical environments. The molecular targets and pathways involved are largely determined by the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptafluoro-3-methoxycyclopentene is unique due to its specific combination of a cyclopentene ring, multiple fluorine atoms, and a methoxy group. This combination imparts distinct chemical properties, such as high reactivity in substitution and addition reactions, making it valuable for specialized applications in materials science and organic synthesis.

Biological Activity

Heptafluoro-3-methoxycyclopentene, also known as 1,3,3,4,4,5,5-heptafluoro-2-methoxycyclopentene, is a fluorinated organic compound with the molecular formula C6H3F7O. The unique structure of this compound, characterized by a cyclopentene ring substituted with a methoxy group and seven fluorine atoms, gives it distinct chemical properties that are of significant interest in biological and medicinal chemistry.

Target of Action
Research indicates that compounds similar to this compound can inhibit various biological targets such as:

  • Tyrosine kinases
  • Topoisomerases
  • Tubulin polymerization
  • Dihydroorotate dehydrogenase (DHODH)

These targets are crucial in various cellular processes, including signal transduction and DNA replication, making this compound a potential candidate for drug development.

Mode of Action
The compound has been shown to facilitate selective oxidation reactions. For instance, it can be used in the conversion of cyclopentene to glutaraldehyde using environmentally benign hydrogen peroxide. This reaction showcases its utility in organic synthesis while highlighting its potential for applications in medicinal chemistry.

Biochemical Pathways

This compound may participate in biochemical pathways similar to those of quinoline derivatives, which are known to act as inhibitors of radical chain oxidation. These pathways are vital for understanding how this compound can modulate biological responses at the molecular level.

Research Applications

  • Organic Synthesis : It serves as a building block for synthesizing complex fluorinated compounds.
  • Drug Development : Investigated for its potential as a fluorinated pharmaceutical intermediate due to its unique reactivity and biological activity.
  • Industrial Use : Employed in producing specialty chemicals and polymers with distinctive properties attributable to the fluorinated structure.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity Potential
Cyclopentene Simple analog without substitutionsLimited biological activity
Cyclopentane Saturated analog with no double bondMinimal reactivity
Methoxycyclopentane Contains a methoxy group but lacks fluorineModerate activity
This compound Multiple fluorine atoms enhance reactivity and specificityHigh potential for biological activity

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